Dembrexine
Overview
Description
Dembrexine is a mucolytic agent primarily used in veterinary medicine to reduce the viscosity of respiratory mucus. It also possesses anti-tussive properties, making it effective in treating respiratory conditions in horses .
Preparation Methods
Dembrexine is synthesized through a series of chemical reactions involving phenolic benzylamine. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the compound is available as this compound hydrochloride monohydrate for laboratory tests .
Chemical Reactions Analysis
Dembrexine undergoes various chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can occur, but specific reagents and conditions are not widely available.
Substitution: this compound can undergo substitution reactions, particularly involving its phenolic and amine groups.
Common reagents and conditions for these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dembrexine has several scientific research applications, including:
Mechanism of Action
Dembrexine exerts its effects by altering the constituents and viscosity of respiratory mucus, thereby improving the efficiency of respiratory clearance mechanisms. It also has an anti-tussive action, which helps reduce coughing. Additionally, this compound enhances the concentrations of antibiotics in lung secretions, making it effective in treating respiratory infections .
Comparison with Similar Compounds
Dembrexine is similar to other mucolytic agents such as:
Ambroxol: Both compounds reduce the viscosity of respiratory mucus and possess anti-tussive properties.
N-acetylcysteine: This compound also has mucolytic effects and is used to break down respiratory mucus.
This compound’s uniqueness lies in its specific use in veterinary medicine for horses and its ability to enhance antibiotic concentrations in lung secretions .
Properties
IUPAC Name |
2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO2/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(17)4-2-10/h5-6,10-11,16-18H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDPQKGMHLHFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016398, DTXSID10868698 | |
Record name | Dembrexine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10868698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83200-09-3 | |
Record name | Dembrexine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dembrexine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMBREXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F61F502T5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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